molecular formula C18H15FN2S B5843517 1-(4-Fluorobenzyl)-3-naphthalen-1-ylthiourea

1-(4-Fluorobenzyl)-3-naphthalen-1-ylthiourea

Cat. No.: B5843517
M. Wt: 310.4 g/mol
InChI Key: PVKSHQPXURSKSM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the 4-fluorobenzyl and naphthalen-1-yl groups in its structure makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-naphthalen-1-ylthiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with naphthalen-1-ylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously collected. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and room temperature conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent, and low-temperature conditions.

    Substitution: Amines or alcohols, organic solvents like dichloromethane, and reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-naphthalen-1-ylthiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorobenzyl)-3-naphthalen-1-ylthiourea: Similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different biological activities due to the difference in electronegativity and size of the substituent.

    1-(4-Methylbenzyl)-3-naphthalen-1-ylthiourea: Contains a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s lipophilicity and biological activity.

    1-(4-Nitrobenzyl)-3-naphthalen-1-ylthiourea: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2S/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSHQPXURSKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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